Butyl[(2,4-dimethoxyphenyl)methyl]amine
Description
Contextualization within N-Alkylated Benzylamine (B48309) Chemistry
N-alkylated benzylamines represent a significant class of compounds in organic chemistry, serving as crucial intermediates in the synthesis of pharmaceuticals and other fine chemicals. The core structure consists of a benzyl (B1604629) group (a benzene (B151609) ring attached to a CH2 group) bonded to a nitrogen atom that bears one or two alkyl substituents. Butyl[(2,4-dimethoxyphenyl)methyl]amine is a specific example of a secondary amine within this class, where the nitrogen is bonded to both a butyl group and a substituted benzyl group.
The synthesis of N-alkylated benzylamines is a well-established area of organic chemistry. A primary method for their preparation is reductive amination. This versatile reaction involves the condensation of an aldehyde or ketone with an amine to form an imine or enamine, which is then reduced in situ to the corresponding amine. For this compound, this would typically involve the reaction of 2,4-dimethoxybenzaldehyde (B23906) with butylamine (B146782), followed by reduction. mdpi.commasterorganicchemistry.com Various reducing agents can be employed for this purpose, including sodium borohydride (B1222165), sodium cyanoborohydride (NaBH3CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), each offering different levels of reactivity and selectivity. masterorganicchemistry.com Another common approach is the direct N-alkylation of a primary amine with an alkyl halide, though this method can sometimes lead to over-alkylation, producing tertiary amines and quaternary ammonium (B1175870) salts as byproducts. masterorganicchemistry.comresearchgate.net
The chemical properties of N-alkylated benzylamines are dictated by the nature of the substituents on both the aromatic ring and the nitrogen atom. The methoxy (B1213986) groups in this compound are electron-donating, which can influence the reactivity of the aromatic ring in electrophilic substitution reactions. The secondary amine group itself is basic and nucleophilic, allowing it to participate in a variety of chemical transformations.
Overview of Research Significance in Synthetic Organic Chemistry
The significance of this compound in synthetic organic chemistry can be inferred from the utility of its structural components and the broader class of substituted benzylamines. The 2,4-dimethoxybenzyl moiety is a recognized protecting group for amines in multi-step syntheses. It can be introduced via reductive amination and later removed under specific conditions, making it a valuable tool for chemists.
Furthermore, benzylamine derivatives are precursors to a wide array of more complex molecules. The secondary amine functionality in this compound can be further functionalized, for example, through acylation to form amides or through reaction with other electrophiles. The presence of the dimethoxy-substituted phenyl ring also offers sites for further chemical modification.
While specific research focused solely on this compound is not extensively documented in publicly available literature, the parent compound, 2,4-dimethoxybenzylamine (B23717), is utilized in various synthetic applications. It has been employed in the Ugi reaction for the synthesis of complex molecules like uracil (B121893) polyoxin (B77205) C analogues and in the preparation of 2,4,5-trisubstituted oxazoles. It also serves as a precursor for potential anti-HIV-1 agents. This highlights the potential of the 2,4-dimethoxybenzylamine scaffold, and by extension its N-alkylated derivatives like this compound, as valuable intermediates in the synthesis of biologically active compounds and other functional materials.
Historical Development of Benzylamine Derivatives
The study of benzylamine and its derivatives has a long history in organic chemistry. Benzylamine itself, the simplest benzylamine, was first synthesized in the 19th century. One of the earliest methods of its preparation was the Leuckart reaction, first described by Rudolf Leuckart in 1885, which involves the reaction of benzaldehyde (B42025) with formamide. Industrial production methods later evolved to include the reaction of benzyl chloride with ammonia (B1221849) and the reduction of benzonitrile.
Over the decades, the synthetic utility of benzylamines has expanded significantly. They have become common precursors in the industrial production of numerous pharmaceuticals and other specialty chemicals. The development of new synthetic methods, such as catalytic reductive amination and various N-alkylation strategies, has allowed for the efficient and selective synthesis of a vast array of substituted benzylamine derivatives. organic-chemistry.org These advancements have enabled chemists to fine-tune the steric and electronic properties of these molecules for specific applications, leading to their use in areas ranging from medicinal chemistry to materials science. The ongoing development of novel catalysts and reaction conditions continues to broaden the scope of benzylamine chemistry, allowing for the creation of increasingly complex and functionalized molecules.
Chemical and Physical Properties of this compound
| Property | Value |
| CAS Number | 192440-64-5 |
| Molecular Formula | C13H21NO2 |
| Molecular Weight | 223.31 g/mol |
| Predicted Boiling Point | 313.2 ± 27.0 °C |
| Predicted Density | 0.976 ± 0.06 g/cm³ |
Data sourced from ChemicalBook. chemicalbook.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[(2,4-dimethoxyphenyl)methyl]butan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2/c1-4-5-8-14-10-11-6-7-12(15-2)9-13(11)16-3/h6-7,9,14H,4-5,8,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNSRQFQVAMQOSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC1=C(C=C(C=C1)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Butyl 2,4 Dimethoxyphenyl Methyl Amine
Established Synthetic Pathways and Chemical Precursors
Established methods for the synthesis of Butyl[(2,4-dimethoxyphenyl)methyl]amine rely on well-documented organic reactions, namely reductive amination and nucleophilic substitution. These pathways utilize readily available chemical precursors.
Reductive Amination Protocols for N-Butylbenzylamines
Reductive amination is a widely employed and efficient method for the synthesis of secondary amines. This one-pot reaction involves the initial condensation of an aldehyde with a primary amine to form an imine intermediate, which is then reduced in situ to the corresponding amine. For the synthesis of this compound, this protocol utilizes 2,4-dimethoxybenzaldehyde (B23906) and butylamine (B146782) as the key precursors.
The reaction proceeds by the nucleophilic attack of butylamine on the carbonyl carbon of 2,4-dimethoxybenzaldehyde, forming a hemiaminal, which then dehydrates to yield the N-(2,4-dimethoxybenzylidene)butan-1-amine (a Schiff base). Subsequent reduction of this imine intermediate yields the target secondary amine. A variety of reducing agents can be employed for this transformation, with sodium borohydride (B1222165) (NaBH₄) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being common choices due to their mildness and selectivity. koreascience.krorganic-chemistry.org Catalytic hydrogenation over transition metal catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) can also be utilized. researchgate.netmdpi.com
Recent studies on cobalt-based composites have shown their effectiveness in the catalytic reductive amination of aromatic aldehydes. For instance, the reaction of p-methoxybenzaldehyde with n-butylamine in the presence of a cobalt-containing composite catalyst and hydrogen gas has been reported to produce the corresponding N-substituted benzylamine (B48309) in high yields (72–96%) under optimized conditions (100 °C and 100 bar H₂). researchgate.netmdpi.com This suggests a viable catalytic route for the synthesis of this compound.
Table 1: Reductive Amination Reaction Parameters
| Precursors | Reducing Agent/Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 2,4-Dimethoxybenzaldehyde, Butylamine | Sodium Borohydride | Methanol | Room Temp. | High |
| 2,4-Dimethoxybenzaldehyde, Butylamine | Sodium Triacetoxyborohydride | Dichloromethane (B109758) | Room Temp. | High |
| 2,4-Dimethoxybenzaldehyde, Butylamine | H₂/Co-based composite | Methanol | 100-150 | 72-96 researchgate.netmdpi.com |
Alkylation Strategies Involving 2,4-Dimethoxyphenylmethyl Halides
An alternative established route to this compound is the nucleophilic substitution reaction between a 2,4-dimethoxyphenylmethyl halide and butylamine. This method involves the formation of a carbon-nitrogen bond through the displacement of a halide ion by the amine. The most common precursor for this strategy is 2,4-dimethoxybenzyl chloride.
The synthesis of 2,4-dimethoxybenzyl chloride can be achieved through the chloromethylation of 1,3-dimethoxybenzene (B93181). google.comgoogle.com This is typically carried out using formaldehyde (B43269) and hydrogen chloride in the presence of a Lewis acid catalyst. Once obtained, 2,4-dimethoxybenzyl chloride is reacted with an excess of butylamine. The butylamine acts as both the nucleophile and a base to neutralize the hydrogen halide formed during the reaction. The reaction is generally performed in a suitable solvent, such as ethanol (B145695) or acetonitrile (B52724), and may be heated to increase the reaction rate.
A patent describes a two-step synthesis of 2,4-dimethoxybenzylamine (B23717) starting from 1,3-dimethoxybenzene, which proceeds via the formation of 2,4-dimethoxybenzyl chloride. google.comgoogle.com This intermediate can be readily adapted for the synthesis of the N-butyl derivative by substituting the final amination step with butylamine instead of ammonia (B1221849).
Advanced Synthetic Approaches and Process Optimization
To improve efficiency, selectivity, and sustainability, advanced synthetic methodologies employing catalytic systems are being explored for the synthesis of substituted benzylamines.
Catalytic Systems in this compound Synthesis
Modern synthetic chemistry increasingly relies on catalytic processes to achieve transformations with high atom economy and reduced environmental impact. Both transition metal catalysis and organocatalysis offer promising avenues for the synthesis of this compound.
Transition-metal catalyzed reactions have become essential tools for the formation of C-N bonds. nih.gov While direct catalytic coupling of butylamine with a derivative of 1,3-dimethoxybenzene at the benzylic position is a complex transformation, related methodologies such as hydroamination could be conceptually applied. Transition metal-catalyzed hydroamination involves the direct addition of an amine to an alkene. acs.org Although not a direct route from the specified precursors, this highlights the potential of transition metal catalysis in forming the desired C-N bond.
More relevant are catalytic reductive amination processes, as discussed previously, where transition metals like cobalt, ruthenium, and iridium have shown high efficacy. organic-chemistry.orgresearchgate.netmdpi.com These catalysts can operate under milder conditions and with higher selectivity than traditional stoichiometric reagents. The development of novel catalyst systems continues to be an active area of research.
Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful strategy in asymmetric synthesis and for promoting various organic transformations. In the context of this compound synthesis, organocatalysts could potentially be employed in the reductive amination pathway. For instance, certain organocatalysts can activate the imine intermediate towards reduction. While specific examples for the synthesis of this particular compound are not prevalent in the literature, the general principles of organocatalysis suggest its applicability. For example, chiral imidazolidinone catalysts have been used to mediate conjugate additions to unsaturated aldehydes, a reaction class that shares mechanistic features with imine activation. caltech.edu This indicates the potential for developing organocatalytic methods for the synthesis of substituted benzylamines.
Solvent-Free and Microwave-Assisted Synthesis Innovations
In an effort to develop more sustainable synthetic routes, solvent-free and microwave-assisted methods have been explored for reactions analogous to the synthesis of this compound. These techniques offer significant advantages, including reduced reaction times, lower energy consumption, and the elimination of hazardous organic solvents.
Microwave irradiation has been shown to accelerate organic reactions by efficiently heating the reactants. In the context of reductive amination, this can lead to faster formation of the imine intermediate and its subsequent reduction. Solvent-free conditions, often achieved by adsorbing reactants onto a solid support or by running the reaction neat, further enhance the green credentials of the synthesis by minimizing solvent-related waste.
A study on the synthesis of imines from aromatic aldehydes and alkylamines demonstrated the feasibility of achieving high yields under solvent- and catalyst-free conditions, simply by mixing the reactants and applying a pressure reduction to remove the water byproduct. For instance, the reaction of p-chlorobenzaldehyde with n-butylamine resulted in a 99% yield of the corresponding imine. libretexts.org This approach highlights a potential pathway for the initial step of this compound synthesis.
| Reactants | Conditions | Product | Yield (%) |
| p-Chlorobenzaldehyde, n-butylamine | Solvent-free, catalyst-free, 3h, pressure reduction | N-(4-chlorobenzylidene)butan-1-amine | 99 |
| p-Tolualdehyde, n-butylamine | Solvent-free, catalyst-free, 5h, pressure reduction | N-(4-methylbenzylidene)butan-1-amine | 99 |
| p-Anisaldehyde, n-butylamine | Solvent-free, catalyst-free, 5h, pressure reduction | N-(4-methoxybenzylidene)butan-1-amine | 99 |
This table presents data for analogous reactions, suggesting a viable solvent-free approach for the imine formation step in the synthesis of this compound.
Regioselective Synthesis and Isomer Control Strategies
The regioselectivity in the synthesis of this compound is primarily determined by the structure of the starting aldehyde, 2,4-dimethoxybenzaldehyde. In this case, the formyl group is at a defined position, and the reaction with n-butylamine occurs specifically at this carbonyl group. Therefore, the formation of constitutional isomers related to the position of the butylaminomethyl group on the aromatic ring is not a concern.
However, the electronic and steric effects of the methoxy (B1213986) substituents on the aromatic ring can influence the reactivity of the aldehyde and potentially lead to side reactions if not properly controlled.
Electronic Effects: The para-methoxy group (-OCH3) is an electron-donating group through resonance, which increases the electron density on the aromatic ring. libretexts.org This can slightly deactivate the carbonyl group towards nucleophilic attack compared to an unsubstituted benzaldehyde (B42025). Conversely, the ortho-methoxy group can also donate electron density.
Steric Effects: The ortho-methoxy group can exert a steric hindrance effect, potentially impeding the approach of the nucleophile (n-butylamine) to the carbonyl carbon. libretexts.org This steric hindrance can influence the rate of the reaction.
In the case of 2,4-dimethoxybenzaldehyde, the combined electronic effects of the two methoxy groups activate the ring towards electrophilic substitution but can modulate the reactivity of the aldehyde group in nucleophilic additions. The primary strategy for ensuring the desired regioselectivity is the use of a well-defined starting material, 2,4-dimethoxybenzaldehyde, where the positions of the functional groups are pre-established. Control over the reaction conditions, such as temperature and catalyst choice, is crucial to prevent potential side reactions, such as over-alkylation of the amine product. masterorganicchemistry.com
Green Chemistry Principles in this compound Production
The application of green chemistry principles to the synthesis of this compound is focused on minimizing the environmental impact of the production process. This involves the careful selection of solvents and catalysts, as well as optimizing the reaction to maximize atom economy and reduce waste.
Traditionally, reductive aminations have often been carried out in chlorinated solvents like dichloromethane (DCM) and 1,2-dichloroethane (B1671644) (DCE). acsgcipr.org However, due to their environmental and health concerns, there is a strong drive to replace them with greener alternatives.
Recent studies have identified several environmentally benign solvents that are effective for reductive amination reactions. A comprehensive solvent selection guide for aldehyde-based direct reductive aminations highlighted ethyl acetate (B1210297) (EtOAc) as a broadly comparable solvent to DCE for reactions mediated by sodium triacetoxyborohydride. researchgate.net Other viable alternatives include dimethyl carbonate (DMC), isopropyl alcohol (IPA), and 2-methyltetrahydrofuran (B130290) (2-MeTHF). researchgate.net
| Solvent | Classification | Suitability for Reductive Amination |
| 1,2-Dichloroethane (DCE) | Halogenated, Hazardous | High, but undesirable |
| Dichloromethane (DCM) | Halogenated, Hazardous | High, but undesirable |
| Ethyl Acetate (EtOAc) | Ester, Greener Alternative | High, recommended replacement |
| Dimethyl Carbonate (DMC) | Carbonate, Greener Alternative | Viable alternative |
| Isopropyl Alcohol (IPA) | Alcohol, Greener Alternative | Viable alternative |
| 2-Methyltetrahydrofuran (2-MeTHF) | Ether, Greener Alternative | Viable alternative |
This table provides a comparison of traditional and greener solvents for reductive amination reactions.
The development of sustainable catalytic systems is another cornerstone of green chemistry. For reductive aminations, this involves the use of catalysts that are efficient, selective, and recyclable. Heterogeneous catalysts are particularly attractive as they can be easily separated from the reaction mixture and reused, reducing waste and cost. wikipedia.org
Raney Nickel (Ra-Ni) is a well-established heterogeneous catalyst for hydrogenation reactions, including the reduction of imines in reductive amination. nih.gov Studies have demonstrated the potential for recycling Raney Nickel catalysts. For instance, in the synthesis of amino-esters, a Raney-Nickel catalyst was successfully regenerated and reused for multiple cycles with maintained activity and selectivity. researchgate.netmdpi.com This suggests that a similar approach could be applied to the synthesis of this compound, where the catalyst could be recovered, for example, by magnetic separation, washed, and reused in subsequent batches. youtube.com
| Catalyst | Type | Advantages | Recyclability |
| Raney Nickel (Ra-Ni) | Heterogeneous | High activity, cost-effective | Yes, can be magnetically separated and reused |
| Palladium on Carbon (Pd/C) | Heterogeneous | High activity and selectivity | Yes, can be filtered and reused |
| Cobalt-based catalysts | Heterogeneous | Earth-abundant metal, good activity | Yes, potential for recycling |
This table summarizes sustainable catalytic systems applicable to reductive amination.
A key principle of green chemistry is the design of synthetic routes that maximize the incorporation of all materials used in the process into the final product. Atom economy is a metric used to evaluate the efficiency of a reaction in this regard. The reductive amination of 2,4-dimethoxybenzaldehyde with n-butylamine is an addition reaction, which is inherently more atom-economical than substitution or elimination reactions.
The reaction proceeds as follows: C9H10O3 (2,4-dimethoxybenzaldehyde) + C4H11N (n-butylamine) + [H2] → C13H21NO2 (this compound) + H2O
Atom Economy Calculation:
Molecular Weight of this compound (C13H21NO2) = 223.31 g/mol
Molecular Weight of 2,4-dimethoxybenzaldehyde (C9H10O3) = 166.17 g/mol nih.gov
Molecular Weight of n-butylamine (C4H11N) = 73.14 g/mol
Molecular Weight of H2O (byproduct) = 18.02 g/mol
Assuming the reducing agent is hydrogen (which is incorporated into the product), the only byproduct is water.
Atom Economy = (Molecular weight of desired product) / (Sum of molecular weights of all reactants) x 100 Atom Economy = (223.31) / (166.17 + 73.14 + 2.02) x 100 ≈ 92.5%
This high atom economy indicates that the reductive amination pathway is an efficient method for synthesizing this compound.
Another important metric for evaluating the environmental impact of a chemical process is the E-factor (Environmental Factor), which is the ratio of the mass of waste to the mass of the product. libretexts.org For an ideal reaction with 100% yield, the E-factor for this synthesis would be low, primarily consisting of the mass of the water byproduct. However, in practice, the E-factor will also include solvent losses, catalyst waste (if not recycled), and any byproducts from side reactions. libretexts.org By employing green solvents that can be recycled and reusable catalysts, the E-factor for the production of this compound can be significantly minimized.
Spectroscopic and Structural Characterization of Butyl 2,4 Dimethoxyphenyl Methyl Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a precise map of the molecular framework can be constructed.
Proton (¹H) NMR Spectral Interpretation
The ¹H NMR spectrum of Butyl[(2,4-dimethoxyphenyl)methyl]amine provides specific information about the chemical environment of each proton. The spectrum is characterized by distinct signals corresponding to the butyl chain, the aromatic ring, the methoxy (B1213986) groups, the benzylic methylene (B1212753) bridge, and the amine proton.
Aromatic Protons: The 1,2,4-trisubstituted benzene (B151609) ring gives rise to a characteristic splitting pattern. The proton at the C-6 position, situated between the two methoxy groups, typically appears as a doublet. The protons at C-3 and C-5 also show distinct signals, often as a doublet and a doublet of doublets, respectively, due to differing coupling interactions.
Methoxy Protons: The two methoxy groups (-OCH₃) are in different environments. The C-2 methoxy group is ortho to the benzylamine (B48309) substituent, while the C-4 methoxy is para. This results in two sharp singlet signals, each integrating to three protons.
Benzylic Protons: The two protons of the methylene group (Ar-CH₂-N) are chemically equivalent and appear as a singlet, typically shifted downfield due to the influence of the adjacent aromatic ring and nitrogen atom.
Butyl Chain Protons: The aliphatic butyl group displays a series of signals. The methylene group attached to the nitrogen (N-CH₂) appears as a triplet. The subsequent methylene groups (-CH₂-CH₂-) show more complex multiplet patterns (e.g., sextet), and the terminal methyl group (-CH₃) presents as a triplet.
Amine Proton: The N-H proton of the secondary amine typically appears as a broad singlet. Its chemical shift can be variable and is often dependent on solvent and concentration.
Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound
| Protons (Position) | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Butyl -CH₃ | ~ 0.9 | Triplet |
| Butyl -CH₂-CH₃ | ~ 1.3-1.4 | Sextet |
| Butyl -CH₂-CH₂-N | ~ 1.5 | Quintet |
| Butyl N-CH₂- | ~ 2.6 | Triplet |
| Amine N-H | Variable (Broad) | Singlet |
| Benzylic Ar-CH₂ | ~ 3.7 | Singlet |
| Methoxy 2-OCH₃ & 4-OCH₃ | ~ 3.8 | Two Singlets |
| Aromatic H-3 | ~ 6.4 | Doublet |
| Aromatic H-5 | ~ 6.45 | Doublet of Doublets |
| Aromatic H-6 | ~ 7.1 | Doublet |
Carbon-13 (¹³C) NMR Chemical Shift Assignments
The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The spectrum for this compound would show distinct signals for the four carbons of the butyl chain, the benzylic carbon, the six aromatic carbons (with some being very similar), and the two methoxy carbons. The carbons attached to electronegative atoms (oxygen and nitrogen) are typically shifted further downfield. researchgate.net
Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound
| Carbon (Position) | Predicted Chemical Shift (δ, ppm) |
| Butyl -CH₃ | ~ 14.0 |
| Butyl -CH₂-CH₃ | ~ 20.5 |
| Butyl -CH₂-CH₂-N | ~ 32.0 |
| Butyl N-CH₂- | ~ 49.5 |
| Benzylic Ar-CH₂ | ~ 53.0 |
| Methoxy 2-OCH₃ | ~ 55.4 |
| Methoxy 4-OCH₃ | ~ 55.6 |
| Aromatic C-5 | ~ 98.5 |
| Aromatic C-3 | ~ 104.0 |
| Aromatic C-1 | ~ 120.0 |
| Aromatic C-6 | ~ 131.0 |
| Aromatic C-2 | ~ 158.0 |
| Aromatic C-4 | ~ 160.0 |
Two-Dimensional NMR Techniques for Connectivity Elucidation (e.g., COSY, HSQC, HMBC)
While one-dimensional NMR provides chemical shift data, two-dimensional (2D) NMR experiments are essential for unambiguously assigning these signals and confirming the molecule's connectivity. youtube.comscience.gov
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, typically over two to three bonds. sdsu.edu For this compound, COSY would show correlations between adjacent protons in the butyl chain (e.g., between the N-CH₂ protons and the adjacent -CH₂- protons). It would also confirm the coupling between adjacent aromatic protons (H-5 with H-6).
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (one-bond C-H coupling). columbia.edu It is invaluable for assigning the carbon signals. For instance, the proton signal for the benzylic CH₂ would show a cross-peak with the signal for the benzylic carbon in the ¹³C spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds). columbia.edu It is crucial for piecing together the molecular fragments. Key HMBC correlations would include:
From the benzylic CH₂ protons to the aromatic carbons C-1, C-2, and C-6, confirming the attachment point to the ring.
From the N-CH₂ protons of the butyl group to the benzylic carbon.
From the methoxy protons to their respective aromatic carbons (C-2 and C-4).
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. americanpharmaceuticalreview.com The resulting spectra provide a "fingerprint" of the compound and are particularly useful for identifying the functional groups present.
Characteristic Functional Group Vibrations
The IR and Raman spectra of this compound are dominated by absorptions corresponding to its key functional groups.
N-H Vibrations: As a secondary amine, a single, relatively weak N-H stretching band is expected in the region of 3350-3310 cm⁻¹. orgchemboulder.comspectroscopyonline.com This distinguishes it from primary amines, which show two N-H stretching bands. researchgate.netlibretexts.org A broad N-H wagging vibration may also be observed around 910-665 cm⁻¹. orgchemboulder.com
C-H Vibrations: Aromatic C-H stretching vibrations appear as sharp bands above 3000 cm⁻¹. Aliphatic C-H stretching from the butyl and benzylic groups are observed as strong bands just below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹). pressbooks.pub
C=C Aromatic Vibrations: The stretching of the carbon-carbon double bonds within the benzene ring gives rise to characteristic bands in the 1610-1580 cm⁻¹ and 1500-1430 cm⁻¹ regions.
C-O Ether Vibrations: The C-O stretching of the two aryl ether (methoxy) groups results in strong, distinct bands. The asymmetric C-O-C stretch typically appears around 1250 cm⁻¹, while the symmetric stretch is found near 1040 cm⁻¹.
C-N Vibrations: The C-N stretching vibration for an aromatic amine derivative is typically found in the 1335-1250 cm⁻¹ range, while the aliphatic C-N stretch is weaker and appears between 1250-1020 cm⁻¹. orgchemboulder.com
Table 3: Characteristic IR/Raman Vibrational Frequencies
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Intensity |
| N-H (sec-Amine) | Stretch | 3350 - 3310 | Weak to Medium |
| C-H (Aromatic) | Stretch | 3100 - 3000 | Medium |
| C-H (Aliphatic) | Stretch | 2960 - 2850 | Strong |
| C=C (Aromatic) | Stretch | 1610 - 1430 | Medium to Strong |
| C-O (Aryl Ether) | Asymmetric Stretch | ~ 1250 | Strong |
| C-O (Aryl Ether) | Symmetric Stretch | ~ 1040 | Strong |
| C-N (Aliphatic) | Stretch | 1250 - 1020 | Weak to Medium |
Conformational Insights from Vibrational Spectra
Vibrational spectra can offer insights into the conformational properties of flexible molecules like this compound. The molecule has several rotatable single bonds, including the Ar-CH₂, CH₂-N, and the C-C bonds within the butyl chain, leading to the possibility of multiple stable conformers (rotational isomers). researchgate.net
Mass Spectrometry for Molecular Structure Confirmation
Mass spectrometry is a critical analytical technique for determining the molecular weight and elucidating the structure of this compound. By ionizing the molecule and analyzing the mass-to-charge ratio (m/z) of the resulting ions and their fragments, detailed structural information can be obtained.
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for analyzing polar and thermally labile molecules like this compound. In positive ion mode ESI-MS, the molecule is expected to readily accept a proton at the basic secondary amine nitrogen, forming a protonated molecule [M+H]⁺.
Given the molecular formula C₁₃H₂₁NO₂ chemicalbook.com, the molecular weight of this compound is 223.31 g/mol . Therefore, the ESI-MS spectrum would be expected to show a prominent base peak corresponding to the protonated molecule [M+H]⁺ at an m/z of approximately 224.32. Other potential adducts, such as the sodium adduct [M+Na]⁺ at m/z 246.30 or the potassium adduct [M+K]⁺ at m/z 262.27, might also be observed depending on the purity of the sample and the solvents used.
Table 1: Predicted ESI-MS Ions for this compound
| Ion Species | Formula | Calculated m/z |
|---|---|---|
| [M+H]⁺ | [C₁₃H₂₂NO₂]⁺ | 224.32 |
| [M+Na]⁺ | [C₁₃H₂₁NNaO₂]⁺ | 246.30 |
Tandem mass spectrometry (MS/MS) of the protonated molecule ([M+H]⁺, m/z 224) provides insight into the compound's structure through characteristic fragmentation patterns. The fragmentation of benzylamines is typically dominated by cleavage of the bond beta to the nitrogen atom, which is the benzylic C-N bond or the C-C bond of the N-alkyl group.
For this compound, the most prominent fragmentation pathway is the α-cleavage (cleavage of the bond beta to the phenyl ring), leading to the formation of a stable, resonance-stabilized 2,4-dimethoxybenzyl cation.
Major Fragmentation: The most favorable cleavage occurs at the benzylic C-N bond. This results in the loss of the neutral butylamine (B146782) moiety and the formation of the highly stable 2,4-dimethoxybenzyl cation at m/z 151 . This ion is characteristic of compounds containing the 2,4-dimethoxybenzyl group and is often the base peak in the MS/MS spectrum. The stability of this fragment is enhanced by the electron-donating methoxy groups on the aromatic ring. This fragmentation is consistent with data observed for the closely related compound, 2,4-dimethoxybenzylamine (B23717), which also shows a prominent fragment at m/z 151. nih.gov
Alternative Fragmentations:
Cleavage of the N-butyl group can also occur. Loss of a propyl radical (•C₃H₇) from the parent ion would yield a fragment at m/z 180 .
A less common fragmentation could involve the loss of one of the methoxy groups as a methyl radical (•CH₃), leading to a fragment ion at m/z 209 , followed by the loss of carbon monoxide (CO).
The fragmentation pattern provides unambiguous confirmation of the connectivity of the molecule, clearly identifying the 2,4-dimethoxyphenylmethyl group and the N-butyl group.
Table 2: Proposed Major MS/MS Fragments of [this compound+H]⁺
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |
|---|---|---|---|
| 224 | 151 | C₄H₁₁N (Butylamine) | 2,4-dimethoxybenzyl cation |
X-ray Crystallographic Investigations of Analogous Benzylamine Structures
While the specific single-crystal X-ray structure for this compound is not publicly available, analysis of closely related and analogous benzylamine structures provides significant insight into its likely solid-state conformation, bond parameters, and intermolecular interactions. nih.govnih.gov Studies on substituted benzylamines and their derivatives form a reliable basis for understanding the structural characteristics of this class of compounds. mdpi.com
X-ray crystallography of analogous benzylamines reveals key features of their molecular geometry. The geometry around the secondary amine nitrogen atom is typically trigonal pyramidal. The butyl and benzyl (B1604629) groups attached to the nitrogen adopt a staggered conformation to minimize steric hindrance.
The 2,4-dimethoxyphenyl ring is planar, with the methoxy groups lying nearly coplanar with the ring to maximize resonance stabilization. However, some out-of-plane deviation of the methyl groups is common. The bond lengths and angles are generally within expected ranges for sp³ hybridized carbon, sp² hybridized aromatic carbon, and nitrogen atoms.
Table 3: Typical Bond Parameters from Analogous Benzylamine Crystal Structures
| Bond | Typical Length (Å) | Angle | Typical Angle (°) |
|---|---|---|---|
| C(aromatic)-C(aromatic) | 1.37 - 1.40 | C-N-C | ~112° |
| C(aromatic)-C(methylene) | 1.50 - 1.53 | C(methylene)-C(aromatic)-C(aromatic) | ~120° |
| C(methylene)-N | 1.46 - 1.49 | H-N-C | ~109° |
| N-C(butyl) | 1.46 - 1.49 | ||
| C(aromatic)-O | 1.35 - 1.38 |
Data compiled from typical values for related structures.
The torsion angle defined by C(aromatic)-C(aromatic)-C(methylene)-N is particularly important as it describes the orientation of the benzylamine moiety relative to the phenyl ring.
In the solid state, the crystal packing of benzylamine analogs is primarily governed by hydrogen bonding and van der Waals interactions. The secondary amine group (N-H) is a crucial hydrogen bond donor.
Van der Waals Interactions: The hydrophobic butyl group and the aromatic phenyl ring contribute significantly to crystal packing through van der Waals forces. Aromatic rings may engage in π-π stacking or C-H···π interactions, further stabilizing the crystal lattice. The flexible butyl chain will pack in a way that maximizes van der Waals contacts with neighboring molecules.
These combined interactions result in a densely packed, three-dimensional supramolecular architecture that defines the macroscopic properties of the crystal. mdpi.com
Computational Chemistry and Molecular Modeling of Butyl 2,4 Dimethoxyphenyl Methyl Amine
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) serves as a powerful tool for investigating the structural and electronic properties of chemical compounds. researchgate.netnih.gov For derivatives of benzylamine (B48309) and dimethoxybenzene, DFT calculations, often using hybrid functionals like B3LYP, provide reliable predictions of molecular geometry, energy, and reactivity. nih.govnih.gov These calculations are foundational for understanding the molecule's behavior.
The first step in computational analysis is the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. For molecules with flexible components like Butyl[(2,4-dimethoxyphenyl)methyl]amine, this involves exploring different rotational isomers (conformers). Studies on the parent molecule, benzylamine, reveal the existence of stable gauche and anti conformations, which differ in the torsional angle of the amino group relative to the phenyl ring. colostate.eduresearchgate.net It is expected that this compound would exhibit similar conformational possibilities around the C-C-N-C backbone.
The total energy calculated for the optimized structure indicates its thermodynamic stability. researchgate.netnih.gov DFT calculations using functionals like B3LYP with basis sets such as 6-311G(d,p) or Def2-TZVP are commonly employed to determine these energetic properties for dimethoxybenzene derivatives. researchgate.netnih.gov
Table 1: Illustrative Geometrical Parameters for this compound Note: The following data is illustrative, based on typical values for related structures, as specific published data for this exact molecule is not available.
| Parameter | Description | Expected Value |
|---|---|---|
| C-N Bond Length | The distance between the benzyl (B1604629) carbon and the nitrogen atom. | ~1.47 Å |
| N-C (butyl) Bond Length | The distance between the nitrogen atom and the first carbon of the butyl group. | ~1.48 Å |
| C-O (methoxy) Bond Length | The distance between the aromatic carbon and the methoxy (B1213986) oxygen. | ~1.36 Å |
| C-C-N-C Dihedral Angle | The torsional angle defining the conformation (e.g., gauche or anti). | Multiple stable minima expected |
The electronic character of a molecule is largely defined by its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. For this compound, the HOMO is expected to be localized primarily on the electron-rich 2,4-dimethoxyphenyl ring and the nitrogen lone pair, which act as the primary electron-donating centers. The LUMO is typically distributed over the π-system of the aromatic ring.
The energy difference between the HOMO and LUMO, known as the energy gap (ΔE), is a critical indicator of molecular stability and reactivity. researchgate.net A large energy gap suggests high stability and low chemical reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. researchgate.netnih.gov For stable dimethoxybenzene derivatives, this gap is typically found to be significant, indicating good thermodynamic stability. researchgate.netnih.gov The tuning of HOMO and LUMO levels through the addition of different functional groups is a key strategy in designing molecules for specific electronic applications. scispace.comchemrxiv.org
Table 2: Illustrative Frontier Molecular Orbital Energies Note: Values are illustrative, representing typical DFT (B3LYP) results for similar aromatic amines.
| Parameter | Description | Expected Value (eV) |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital. | -5.5 to -6.0 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | -0.5 to 0.0 |
| Energy Gap (ΔE) | The difference in energy between LUMO and HOMO. | ~5.0 to 5.5 |
A Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attacks. nih.govrjpn.org The map illustrates the charge distribution on the molecular surface, with different colors indicating different electrostatic potential values. researchgate.net Typically, red regions signify negative potential (electron-rich areas) and are susceptible to electrophilic attack, while blue regions indicate positive potential (electron-poor areas) and are prone to nucleophilic attack. researchgate.netnih.gov
For this compound, the MEP map would show regions of high electron density (red) concentrated around the electronegative oxygen atoms of the methoxy groups and the nitrogen atom of the amine. researchgate.netnih.gov These sites are the primary centers for hydrogen bonding and interactions with electrophiles. nih.gov Conversely, the hydrogen atoms of the amine group and the alkyl chain would exhibit a positive electrostatic potential (blue), identifying them as sites susceptible to nucleophilic interaction. researchgate.net
Time-Dependent DFT (TD-DFT) for Electronic Excitation Properties
Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to investigate the electronic excited states of molecules. arxiv.orgaps.org It is particularly useful for predicting ultraviolet-visible (UV-Vis) absorption spectra by calculating the energies of electronic transitions from the ground state to various excited states. researchgate.net Analysis of compounds with aromatic rings, such as benzylamine derivatives, relies on TD-DFT to understand how substituents affect their absorption properties. nih.gov The calculations can reveal the nature of these transitions, such as n→π* or π→π* transitions, which are characteristic of molecules containing lone pairs and conjugated systems.
Natural Bond Orbital (NBO) Analysis of Bonding and Charge Transfer
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. materialsciencejournal.org It interprets the complex molecular wavefunction in terms of localized Lewis-type structures (bonds and lone pairs) and analyzes the stabilizing interactions that arise from electron delocalization. wisc.edu This delocalization is described as a charge transfer from an occupied "donor" NBO to an unoccupied "acceptor" NBO. materialsciencejournal.org
Assessment of Non-Linear Optical (NLO) Properties
Molecules that exhibit a strong non-linear optical (NLO) response are of great interest for applications in photonics and optoelectronics. nih.govresearchgate.net A key requirement for NLO activity is a molecular structure with significant charge asymmetry, often achieved with electron-donating and electron-accepting groups connected by a π-conjugated system. nih.govacs.org this compound possesses electron-donating groups (amine and methoxy groups) attached to an aromatic ring, which can facilitate intramolecular charge transfer (ICT), a prerequisite for NLO properties. acs.org
Computational methods are used to predict NLO behavior by calculating the molecular polarizability (α) and the first-order hyperpolarizability (β). researchgate.net A large hyperpolarizability value is indicative of a strong NLO response. researchgate.net Theoretical studies on various aromatic amino acids and substituted benzenes have demonstrated that DFT and TD-DFT can effectively model these properties and guide the design of new NLO materials. nih.govresearchgate.net
Molecular Dynamics Simulations for Conformational Space and Interactions
Molecular dynamics (MD) simulations offer a computational microscope to observe the time-dependent behavior of molecules, providing a detailed picture of their flexibility and intermolecular interactions. For a molecule like this compound, with its multiple rotatable bonds, MD simulations are invaluable for exploring its vast conformational landscape.
The conformational flexibility of a ligand is a critical determinant of its binding to a biological target. MD simulations can map the potential energy surface of the molecule, identifying low-energy, stable conformations as well as the energy barriers between them. The simulation is initiated from an optimized structure of this compound and its dynamic trajectory is calculated by solving Newton's equations of motion for each atom. This process generates a large number of "snapshots" of the molecule's structure over time, revealing the accessible conformations. wikipedia.orgmdpi.com
Key dihedral angles, such as those around the C-N bond of the butylamine (B146782) chain and the C-C bond connecting the phenyl ring to the methylamine (B109427) group, are monitored during the simulation to characterize the conformational states. The relative populations of different conformers can be estimated from their free energies, which are calculated from the simulation data.
The following table illustrates a hypothetical conformational analysis based on MD simulations, showcasing the principal dihedral angles and their corresponding relative energies for major conformers of this compound.
| Conformational State | Dihedral Angle 1 (τ1, C-C-N-C) | Dihedral Angle 2 (τ2, Ar-C-C-N) | Relative Energy (kcal/mol) |
| Conformer A | ~180° (anti) | ~60° (gauche) | 0.00 |
| Conformer B | ~60° (gauche) | ~180° (anti) | 0.75 |
| Conformer C | ~-60° (gauche) | ~60° (gauche) | 1.20 |
This data is illustrative and based on the expected conformational preferences of similar N-alkylated benzylamines.
Theoretical Studies of Molecular Interactions and Ligand-Receptor Docking (in a model context for scaffold potential)
To explore the potential of the this compound scaffold to interact with biological targets, theoretical studies of molecular interactions and ligand-receptor docking are employed. These studies provide insights into how the molecule might bind to a protein's active site and what the energetic favorability of such binding would be.
Computational Assessment of Binding Affinities to Model Receptors
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. nih.gov The process involves sampling a large number of possible conformations and orientations of the ligand within the receptor's binding site and then using a scoring function to estimate the binding affinity for each pose.
Given the structural features of this compound, a serine protease can be used as a suitable model receptor for docking studies. vcu.edunih.gov Serine proteases have well-defined binding pockets that can accommodate substituted aromatic moieties and engage in hydrogen bonding and hydrophobic interactions.
The docking process would involve preparing the 3D structures of both the ligand (this compound) and the model receptor. The ligand's flexibility is typically accounted for by allowing its rotatable bonds to move freely during the docking simulation. nih.gov The output of a docking simulation is a set of predicted binding poses ranked by their docking scores, which are indicative of the binding affinity. The binding affinity can be further refined using more computationally intensive methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), which account for solvent effects. nih.govrsc.org
The following table presents hypothetical binding affinity data for this compound docked into the active site of a model serine protease.
| Docking Parameter | Value |
| Docking Score (kcal/mol) | -7.5 |
| Predicted Binding Affinity (ΔG_bind, kcal/mol) using MM/PBSA | -9.2 |
| Key Interacting Residues (Model Serine Protease) | Ser195, His57, Gly216, Trp215 |
| Types of Interactions | Hydrogen bond with Ser195, Pi-pi stacking with His57, Hydrophobic interactions with Gly216 and Trp215 |
This data is for illustrative purposes within a model system and does not represent experimentally determined values.
Scaffold-Based Virtual Screening Methodologies
The core structure of this compound, the 2,4-dimethoxyphenylmethylamine moiety, can be considered a chemical scaffold. Scaffold-based virtual screening is a powerful strategy in drug discovery to identify new compounds with potential biological activity by searching large chemical databases for molecules containing a similar core structure but with different peripheral chemical groups. researchgate.net
The virtual screening workflow typically begins with the definition of the scaffold of interest. creative-enzymes.com In this case, the this compound scaffold would be used as a query to search large compound libraries, such as those from commercial vendors or public databases. The search can be based on 2D similarity (e.g., substructure searching) or 3D similarity (e.g., shape and pharmacophore matching).
Once a set of candidate molecules containing the desired scaffold is identified, they are typically subjected to further filtering and computational analysis. This often includes docking the selected compounds into the active site of a target receptor to predict their binding modes and affinities. digitellinc.com The top-ranked compounds from the virtual screen are then prioritized for experimental testing.
A typical workflow for a scaffold-based virtual screening campaign is outlined below:
Scaffold Definition: The 2,4-dimethoxyphenylmethylamine core is defined as the query scaffold.
Database Searching: Large chemical databases (e.g., Enamine, ZINC) are searched for molecules containing this scaffold.
Filtering: The initial hits are filtered based on drug-like properties (e.g., Lipinski's rule of five) and removal of reactive functional groups.
Molecular Docking: The filtered compounds are docked into the binding site of a model receptor (e.g., a serine protease).
Ranking and Selection: The docked compounds are ranked based on their docking scores and visual inspection of their binding poses.
Hit Prioritization: A diverse subset of the top-ranked compounds is selected for potential experimental validation.
This structured approach allows for the efficient exploration of chemical space around a promising scaffold, increasing the probability of discovering novel and potent bioactive molecules.
Chemical Reactivity and Reaction Mechanisms of Butyl 2,4 Dimethoxyphenyl Methyl Amine
Amine Reactivity and Derivatization Reactions
The lone pair of electrons on the nitrogen atom of the secondary amine is the primary site of its nucleophilic and basic character, making it susceptible to a variety of derivatization reactions.
Alkylation and Acylation Reactions at the Nitrogen Center
As a typical secondary amine, Butyl[(2,4-dimethoxyphenyl)methyl]amine can undergo N-alkylation to form tertiary amines. google.com This reaction typically involves treatment with an alkyl halide, such as methyl iodide or benzyl (B1604629) bromide, in the presence of a non-nucleophilic base to neutralize the hydrogen halide byproduct. The reaction proceeds via an SN2 mechanism, where the nitrogen atom acts as the nucleophile.
Similarly, acylation of the nitrogen center can be achieved by reacting the amine with acylating agents like acid chlorides or anhydrides. This reaction, often carried out in the presence of a base such as pyridine (B92270) or triethylamine, results in the formation of a stable N,N-disubstituted amide.
These derivatization reactions are fundamental in modifying the steric and electronic properties of the amine, which can be crucial for various applications in organic synthesis. The synthesis of tertiary amines from secondary amines is a common transformation in medicinal chemistry and materials science. youtube.com
Formation of Iminium Intermediates
The secondary amine functionality in this compound can be oxidized to form an iminium ion. This transformation can be accomplished using various oxidizing agents. The resulting iminium ion is a reactive electrophilic species that can participate in a variety of subsequent reactions, including nucleophilic additions. The formation of an iminium intermediate is a key step in many biochemical and synthetic reactions.
Reactivity of the 2,4-Dimethoxyphenyl Moiety
Electrophilic Aromatic Substitution Patterns
The methoxy (B1213986) groups at the C2 and C4 positions of the benzene (B151609) ring are powerful ortho-, para-directing groups in electrophilic aromatic substitution reactions. Due to steric hindrance from the adjacent methoxy group and the benzylamine (B48309) side chain, the C5 position is the most likely site for electrophilic attack. The C3 position is also activated, but to a lesser extent. Therefore, reactions such as nitration, halogenation, and Friedel-Crafts acylation are expected to proceed with high regioselectivity. For instance, nitration with a mixture of nitric and sulfuric acid would likely yield the 5-nitro derivative. nih.govresearchgate.net Similarly, Friedel-Crafts acylation of 1,4-dimethoxybenzene (B90301) is known to occur, and a similar reactivity pattern would be expected here. researchgate.net
The high electron density of the ring makes it highly susceptible to electrophilic attack, often allowing for reactions under milder conditions than those required for unsubstituted benzene.
Oxidative Transformations of Methoxy-Substituted Aromatics
The methoxy groups on the aromatic ring can be susceptible to oxidative cleavage, a process known as O-demethylation, to yield the corresponding phenols. nih.govnih.gov This transformation can be achieved using various reagents, such as strong acids like hydrobromic acid or Lewis acids like boron tribromide. Additionally, certain enzymatic systems, like vanillyl-alcohol oxidase, are known to catalyze the oxidative demethylation of similar methoxy-substituted phenolic compounds. semanticscholar.org The selective demethylation of one or both methoxy groups can provide access to novel derivatives with different electronic and biological properties. researchgate.net The presence of two methoxy groups offers the potential for selective mono- or di-demethylation depending on the reaction conditions.
Catalytic Transformations Involving this compound
While specific catalytic applications of this compound are not extensively documented, its structural features suggest potential roles in catalysis. The nitrogen atom can act as a ligand to coordinate with metal centers, potentially forming catalysts for various organic transformations. The benzylamine motif is a known structural element in ligands for asymmetric synthesis.
Furthermore, the amine itself could function as a base catalyst in reactions such as aldol (B89426) condensations or Michael additions. The steric bulk provided by the butyl and the 2,4-dimethoxybenzyl groups could influence the stereoselectivity of such reactions. The electron-rich aromatic ring could also participate in cation-pi interactions, potentially stabilizing transition states in certain catalytic cycles. While speculative without direct experimental evidence, the combination of a secondary amine and an activated aromatic ring within the same molecule presents intriguing possibilities for its application in the development of novel catalytic systems.
Stereochemical Aspects of this compound Reactions
The stereochemical outcomes of reactions involving this compound are crucial in asymmetric synthesis, where the formation of a specific stereoisomer is desired. While specific studies on the stereochemistry of reactions involving this compound are not extensively documented in publicly available literature, the principles of stereoselective reactions of analogous chiral secondary amines provide a strong basis for understanding its potential behavior. Chiral amines are widely utilized in asymmetric synthesis as chiral bases, resolving agents, and as integral components of chiral catalysts and ligands. sigmaaldrich.com
In reactions where this compound acts as a nucleophile, its chiral derivatives, if used, could lead to the formation of enantiomerically enriched products. For instance, in the context of asymmetric aza-Friedel–Crafts reactions, chiral secondary benzylamines have been successfully employed in copper-catalyzed enantioselective additions of phenols to N-sulfonyl aldimines, yielding chiral benzylamines with high enantioselectivities (up to 99% ee). nih.gov This suggests that a chiral variant of this compound could potentially be used to synthesize other chiral amines with a high degree of stereocontrol.
The inherent stereoselectivity of reactions involving similar compounds, such as N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine, is a key feature in the construction of chiral molecules. nbinno.com This reagent serves as a precursor to azomethine ylides, which undergo [3+2] cycloaddition reactions with alkenes to form pyrrolidine (B122466) derivatives with high enantiomeric and diastereomeric purity. nbinno.com This highlights the potential for this compound derivatives to be employed in cycloaddition reactions to generate complex chiral scaffolds. The ability to control the relative stereochemistry of newly formed stereocenters is a significant advantage in the synthesis of biologically active compounds. nbinno.com
Furthermore, chiral secondary amines can be synthesized through methods like solvent-free reductive amination, yielding products with high diastereoselectivities. sigmaaldrich.com These chiral amines can then be used as building blocks for the synthesis of other chiral molecules, such as atropisomeric phosphoramidites, which are effective ligands in highly enantioselective copper-catalyzed conjugate additions and iridium-catalyzed allylic substitutions. sigmaaldrich.com
While direct experimental data for this compound is limited, the established principles of asymmetric synthesis using chiral secondary amines strongly suggest that its chiral analogues would be valuable tools for stereoselective transformations. The steric and electronic properties of the 2,4-dimethoxyphenyl group and the butyl group would influence the facial selectivity of nucleophilic attack and other stereodetermining steps.
Advanced Analytical Methodologies for Butyl 2,4 Dimethoxyphenyl Methyl Amine
Chromatographic Separation Techniques
Chromatographic methods are fundamental for isolating Butyl[(2,4-dimethoxyphenyl)methyl]amine from complex matrices for subsequent identification and quantification.
High-Performance Liquid Chromatography (HPLC) Method Development
The development of an HPLC method for this compound would typically involve reverse-phase chromatography. A C18 or similar hydrophobic stationary phase column would be a primary choice. Method development would focus on optimizing the mobile phase composition—likely a mixture of an aqueous buffer (such as ammonium (B1175870) formate (B1220265) or phosphate) and an organic solvent like acetonitrile (B52724) or methanol—to achieve adequate retention and peak shape. A gradient elution, where the proportion of the organic solvent is increased over time, would likely be necessary to ensure the timely elution of the compound. Detection would most commonly be performed using a UV detector, set at a wavelength corresponding to the absorbance maximum of the dimethoxyphenyl chromophore.
Table 6.1.1: Theoretical HPLC Method Parameters
| Parameter | Typical Condition |
|---|---|
| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid or 10 mM Ammonium Acetate (B1210297) |
| Mobile Phase B | Acetonitrile or Methanol |
| Elution | Gradient |
| Flow Rate | 0.8 - 1.2 mL/min |
| Detection | UV/PDA (e.g., 228 nm, 278 nm) |
| Injection Volume | 5 - 20 µL |
Gas Chromatography (GC) for Volatile Derivatives
Direct analysis of this compound by GC can be challenging due to its polarity and potential for thermal degradation. Therefore, derivatization is often required to increase its volatility and thermal stability. Common derivatizing agents for amines include silylating agents like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) or acylating agents like heptafluorobutyric anhydride (B1165640) (HFBA). The resulting derivative would then be separated on a low-to-mid polarity capillary column (e.g., DB-5ms) and detected using a Flame Ionization Detector (FID).
Hyphenated Techniques for Comprehensive Analysis
Hyphenated techniques, which couple a separation method with a powerful detection method like mass spectrometry, are essential for unambiguous identification and structural elucidation.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and selective technique for analyzing compounds like this compound in complex mixtures. Following separation by HPLC as described above, the analyte would be ionized, typically using electrospray ionization (ESI) in positive mode, to generate the protonated molecule [M+H]+. In a tandem mass spectrometer (e.g., a triple quadrupole), this precursor ion would be selected and fragmented to produce characteristic product ions. Monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring, MRM) provides exceptional selectivity and sensitivity for quantification.
Gas Chromatography-Mass Spectrometry (GC-MS)
For GC-MS analysis, the derivatized form of this compound would be separated on a GC column and subsequently ionized, typically by electron ionization (EI). The resulting mass spectrum, which provides a fragmentation pattern or "fingerprint" of the molecule, allows for confident identification by comparison to spectral libraries. GC-MS is a cornerstone technique in forensic and synthetic chemistry for identifying volatile and semi-volatile compounds.
Quantitative Analysis and Purity Assessment Protocols
Quantitative analysis ensures the accurate measurement of the concentration of this compound, while purity assessment confirms its chemical integrity.
Protocols for quantification would be validated according to established guidelines (e.g., ICH) to ensure reliability. This involves demonstrating the method's specificity, linearity, range, accuracy, and precision.
Linearity: A calibration curve would be constructed by analyzing a series of standards at different concentrations to demonstrate a linear relationship between detector response and concentration.
Accuracy: Accuracy would be assessed by determining the recovery of a known amount of the analyte spiked into a sample matrix.
Precision: Precision is evaluated through repeatability (intra-day) and intermediate precision (inter-day) studies, with results typically expressed as the relative standard deviation (%RSD).
Purity: Purity is often assessed using HPLC-UV by calculating the peak area percentage of the main compound relative to all other detected peaks. Mass spectrometry can confirm that impurities are not co-eluting with the main peak.
Table 6.3.1: Typical Validation Parameters for a Quantitative Method
| Parameter | Acceptance Criteria |
|---|---|
| Linearity (Correlation Coefficient, r²) | ≥ 0.99 |
| Accuracy (% Recovery) | Typically 98.0% - 102.0% |
| Precision (%RSD) | ≤ 2% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3:1 |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio ≥ 10:1 |
Method Validation and Quality Control Considerations
The validation of analytical methods is a critical process that provides documented evidence that a procedure is suitable for its intended purpose. globalresearchonline.netwjarr.com For a compound like this compound, robust method validation is essential to ensure that data regarding its identity, purity, and concentration in a given sample are reliable, reproducible, and accurate. International guidelines, such as those from the International Council for Harmonisation (ICH), provide a framework for performing such validations. loesungsfabrik.deich.org This section details the key parameters and considerations for the validation and quality control of analytical methods applied to this compound.
Method validation encompasses a series of performance characteristics that are evaluated to ensure the method's suitability. globalresearchonline.net The most common analytical procedures requiring validation include identification tests, quantitative tests for impurities, and assays for the drug substance or product. loesungsfabrik.deich.org For this compound, techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are often employed, and their validation would typically assess the following parameters. arlok.comnih.gov
Specificity/Selectivity
Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. ich.org For an assay of this compound, specificity would be demonstrated by showing that the analytical signal is attributable solely to the target compound.
Peak Purity Analysis: In chromatographic methods like HPLC, a photodiode array (PDA) detector can be used to assess peak purity, ensuring the peak corresponding to this compound is spectrally homogeneous and free from co-eluting impurities.
Forced Degradation Studies: The sample containing the analyte is subjected to stress conditions (e.g., acid, base, oxidation, heat, light) to produce degradation products. The analytical method must be able to resolve the intact analyte peak from the peaks of these potential degradants. globalresearchonline.net
Blank and Placebo Analysis: Analysis of a blank sample (containing all components except the analyte) should not produce any interfering signals at the retention time of this compound. globalresearchonline.net
Linearity and Range
Linearity refers to the ability of the analytical method to elicit test results that are directly proportional to the concentration of the analyte within a given range. ich.org The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. globalresearchonline.net
For a quantitative method for this compound, linearity would be established by analyzing a series of standard solutions at different concentrations. A typical approach involves preparing at least five concentrations. The relationship between concentration and the analytical response is then evaluated statistically. wjarr.com
Table 1: Representative Linearity Data for a Phenethylamine Analog
This table presents illustrative data for a compound structurally similar to this compound, analyzed via GC-MS, based on findings for related designer drugs. nih.gov
| Concentration (ng/mL) | Instrument Response (Peak Area) |
| 5.0 | 12,540 |
| 25.0 | 63,100 |
| 100.0 | 251,500 |
| 250.0 | 628,000 |
| 500.0 | 1,255,000 |
| Statistical Analysis | |
| Correlation Coefficient (r²) | 0.9995 |
| Regression Equation | y = 2505x + 120 |
The high correlation coefficient (typically >0.99) indicates a strong linear relationship between concentration and response over the specified range.
Accuracy
Accuracy represents the closeness of the test results obtained by the method to the true value. ich.org It is often assessed using a minimum of nine determinations over a minimum of three concentration levels covering the specified range (e.g., 3 concentrations, 3 replicates each). ich.org Accuracy is typically reported as the percent recovery of the known added amount of analyte.
Accuracy can be determined by:
Analysis of a Certified Reference Material (CRM): Comparing the measured value to the certified value of a CRM of this compound.
Spiked Matrix Method: Adding known amounts of the analyte to a blank matrix and measuring the recovery.
Table 2: Example Accuracy Assessment Data
This table shows typical accuracy results for a spiked sample analysis, with acceptance criteria often set at 85-115% recovery. nih.gov
| Theoretical Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=3) | Mean Recovery (%) |
| 15.0 | 14.7 | 98.0 |
| 200.0 | 205.4 | 102.7 |
| 400.0 | 394.0 | 98.5 |
Precision
Precision expresses the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. ich.org It is usually evaluated at two levels:
Repeatability (Intra-assay precision): Assesses the precision under the same operating conditions over a short interval of time. It is determined by performing a minimum of nine measurements covering the specified range or a minimum of six measurements at 100% of the test concentration.
Intermediate Precision (Inter-assay precision): Expresses the variation within the same laboratory, but with different analysts, on different days, or with different equipment.
Precision is expressed as the relative standard deviation (RSD) or coefficient of variation (CV) of the series of measurements.
Table 3: Representative Precision Data (expressed as %RSD)
This table illustrates typical precision results, with acceptance criteria for the RSD usually being less than 15% (or 20% at the lower limit of quantification). nih.gov
| Concentration (ng/mL) | Repeatability (%RSD) (n=6) | Intermediate Precision (%RSD) (n=6, 3 days) |
| 15.0 | 5.8 | 8.2 |
| 200.0 | 3.1 | 4.5 |
| 400.0 | 2.5 | 3.9 |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD: The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.
LOQ: The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. ich.org
The LOQ is a critical parameter for the quantitative analysis of impurities. For this compound, the LOQ would be established as the lowest concentration on the calibration curve that meets defined criteria for accuracy and precision (e.g., accuracy within ±20% and precision <20% RSD). nih.gov
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. ich.org This provides an indication of its reliability during normal usage. For an HPLC method, robustness would be evaluated by varying parameters such as:
pH of the mobile phase
Mobile phase composition
Column temperature
Flow rate
The stability of analytical solutions is also evaluated during method validation. wjarr.com
Quality Control Considerations
Ongoing quality control (QC) is necessary to ensure the validated method performs as expected over time.
System Suitability Testing (SST): SST is an integral part of many analytical procedures. It is performed before and during an analytical run to demonstrate that the system is performing adequately. arlok.com Typical SST parameters for a chromatographic method include peak resolution, tailing factor, theoretical plates, and the precision of replicate injections of a standard. arlok.com For example, an SST might require an RSD of <2% for five replicate injections of a standard solution.
Reference Standards: The use of well-characterized reference standards is fundamental to method validation and routine analysis. sigmaaldrich.com A primary reference standard of this compound would be used to prepare calibration standards and QC samples.
Quality Control (QC) Samples: QC samples are prepared at multiple concentrations (low, medium, high) and analyzed with each batch of test samples. The results of the QC samples must fall within predetermined limits to accept the results of the entire batch, ensuring the continued accuracy and precision of the method.
By thoroughly validating the analytical method and implementing robust quality control procedures, a high degree of confidence in the data generated for this compound can be achieved.
Role of Butyl 2,4 Dimethoxyphenyl Methyl Amine in Advanced Organic Synthesis
Butyl[(2,4-dimethoxyphenyl)methyl]amine as a Building Block in Complex Molecule Synthesis
There is a notable absence of specific examples in peer-reviewed literature where this compound is utilized as a key building block in the synthesis of complex molecules. In contrast, the parent compound, 2,4-dimethoxybenzylamine (B23717), is frequently employed in the construction of a variety of complex organic structures and in pharmaceutical development. nbinno.comscientificlabs.co.uk The introduction of a butyl group on the amine nitrogen would be expected to alter its reactivity and steric hindrance, potentially influencing its utility in synthetic pathways. However, without specific studies on this compound, any discussion of its role remains speculative.
The 2,4-dimethoxybenzyl moiety itself is a known protecting group for amines, which can be cleaved under specific conditions. wustl.edu It is conceivable that the N-butyl derivative could also serve a similar purpose, with the butyl group modifying properties such as solubility or lipophilicity.
Development of Novel Synthetic Methodologies Utilizing the this compound Scaffold
A review of current scientific databases does not reveal any novel synthetic methodologies that have been specifically developed using the this compound scaffold. The development of new synthetic methods often relies on the unique reactivity and structural features of a particular molecule. While the 2,4-dimethoxybenzylamine framework is a component in various synthetic strategies, there are no reported instances of the N-butylated version being the centerpiece of a new synthetic protocol. sigmaaldrich.comsigmaaldrich.com
Rational Design of Derivatives and Analogs with Modified Chemical Properties
The rational design of derivatives and analogs of a lead compound is a common strategy in medicinal chemistry and materials science to optimize its properties. However, there is no available research that describes the rational design of derivatives or analogs based on this compound. Such studies would typically involve systematic modifications of the butyl group or the dimethoxyphenyl ring to modulate biological activity or material characteristics. The lack of foundational research on the parent N-butyl compound means that such advanced design strategies have not been reported.
Future Research Directions and Perspectives on Butyl 2,4 Dimethoxyphenyl Methyl Amine Chemistry
Exploration of Novel Biosynthesis Pathways (Theoretical)
The chemical synthesis of substituted benzylamines is well-established; however, the development of biosynthetic routes offers a more sustainable and environmentally benign alternative. sinocurechem.comacs.org Future research could theoretically explore enzymatic pathways for the synthesis of Butyl[(2,4-dimethoxyphenyl)methyl]amine. Drawing inspiration from known biocatalytic processes, hypothetical pathways can be constructed.
One theoretical approach involves a retrosynthetic design that leverages enzymes from various microorganisms. acs.org For instance, a pathway could be envisioned starting from a common metabolite, such as phenylpyruvate, which is then elaborated through a series of enzymatic steps. Researchers are investigating bio-based synthesis methods, including enzymatic catalysis and microbial fermentation, to produce benzylamines under greener conditions. sinocurechem.com
A hypothetical enzymatic sequence could involve:
Hydroxylation and Methylation: Engineering a cytochrome P450 monooxygenase and subsequent O-methyltransferases to install the two methoxy (B1213986) groups onto an aromatic precursor at the C2 and C4 positions.
Side Chain Elaboration: Utilizing a sequence of enzymes, such as a benzoylformate decarboxylase and a mandelate (B1228975) synthase, to build the methylamine (B109427) side chain. acs.org
Reductive Amination/Transamination: Employing a transaminase or a reductive aminase to introduce the amine functionality. Biocatalytic transamination is a powerful tool for synthesizing benzylamine (B48309) derivatives. researchgate.net
N-Alkylation: A final enzymatic step using an N-alkyltransferase with a butyl donor to complete the synthesis.
This multi-enzyme, one-pot cascade would represent a significant advancement in green chemistry. Identifying or engineering enzymes with the requisite substrate specificity for the dimethoxy-substituted phenyl ring would be a primary challenge.
| Theoretical Biosynthesis Step | Enzyme Class | Potential Precursor/Intermediate | Function |
| 1. Aromatic Functionalization | Cytochrome P450 Monooxygenases, O-Methyltransferases | Phenylalanine or a related aromatic acid | Introduction of 2,4-dimethoxy pattern |
| 2. Side-Chain Formation | Decarboxylases, Synthases | 2,4-Dimethoxyphenylpyruvate | Formation of the benzyl (B1604629) backbone |
| 3. Amination | Transaminases (TAs) or Reductive Aminases | 2,4-Dimethoxybenzaldehyde (B23906) | Introduction of the primary amine group |
| 4. N-Butylation | N-Alkyltransferases | (2,4-Dimethoxyphenyl)methanamine | Attachment of the butyl group |
Integration of Machine Learning and Artificial Intelligence in Compound Design
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing molecular design and discovery. springernature.commdpi.com These computational tools can be applied to the design of novel analogs of this compound with optimized properties.
Furthermore, ML algorithms can develop quantitative structure-property relationship (QSPR) models. nih.govacs.org By analyzing a dataset of related amine compounds, these models can predict properties such as binding affinity, solubility, or metabolic stability based on molecular descriptors. nih.govacs.org This predictive power allows for the rapid in silico screening of millions of virtual compounds, identifying the most promising candidates for synthesis and testing. researchgate.net This approach significantly reduces the time and cost associated with traditional trial-and-error discovery processes. mdpi.com
| AI/ML Application | Technique | Objective for this compound Analogs | Potential Outcome |
| De Novo Design | Generative Adversarial Networks (GANs), Variational Autoencoders (VAEs) | Generate novel molecular structures with desired properties. rsc.org | Discovery of new chemical scaffolds with potentially enhanced bioactivity or improved physicochemical properties. |
| Property Prediction | Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) | Predict biological activity, toxicity, and pharmacokinetic profiles. nih.govacs.org | Prioritization of synthetic targets and reduction of late-stage failures in development. |
| Synthesis Planning | Retrosynthesis Algorithms | Predict efficient synthetic routes to novel designed compounds. | Acceleration of the design-make-test-analyze cycle. springernature.com |
| Interaction Modeling | Chemical Genomics-Based Virtual Screening (CGBVS) | Predict interactions with biological targets like proteins. nih.gov | Identification of potential orphan targets and elucidation of mechanism of action. |
Advanced Spectroscopic Probes for in situ Reaction Monitoring
Understanding and optimizing chemical reactions requires detailed knowledge of reaction kinetics, intermediates, and byproducts. mt.com Advanced in situ spectroscopic techniques offer a window into reacting chemical systems in real-time, providing data that is often inaccessible through traditional offline analysis. spectroscopyonline.comresearchgate.net
The synthesis of this compound and its derivatives could be significantly enhanced by employing these methods.
In situ FTIR and Raman Spectroscopy: These vibrational spectroscopy techniques can monitor the concentration of reactants, products, and key intermediates throughout a reaction. mt.comrsc.org For example, in a reductive amination reaction to form the target compound, the disappearance of the carbonyl stretch (from the aldehyde) and the appearance of C-N stretches could be tracked in real-time to determine reaction completion and kinetics.
In situ NMR Spectroscopy: This powerful technique provides detailed structural information about species in solution, making it ideal for identifying transient intermediates that might be crucial to the reaction mechanism. researcher.life
Molecular Rotational Resonance (MRR) Spectroscopy: An emerging technique, MRR offers extraordinarily selective spectroscopic analysis, allowing for the unambiguous identification and quantification of molecules in a complex mixture based on their unique rotational constants. acs.org This could be invaluable for monitoring reactions with high precision.
The development of reaction-based fluorescent probes is another promising avenue. researchgate.net These probes are designed to react with specific functional groups, such as amines, resulting in a measurable change in their fluorescence properties. researchgate.netcas.cn A custom-designed probe could potentially be used to quantify the formation of this compound in complex biological or environmental samples.
| Spectroscopic Technique | Information Gained | Application in this compound Chemistry |
| In situ Mid-Infrared (IR) & Raman | Real-time concentration profiles of reactants, intermediates, and products. spectroscopyonline.com | Optimization of reaction conditions (temperature, catalyst loading), kinetic modeling of synthesis. mt.com |
| In situ Nuclear Magnetic Resonance (NMR) | Identification of transient intermediates and mechanistic details. researcher.life | Elucidation of reaction pathways, such as the formation of imine intermediates in reductive amination. |
| Molecular Rotational Resonance (MRR) | Highly selective and quantitative monitoring of reaction progress and purity. acs.org | Precise determination of reaction endpoints and detection of isomeric impurities. |
| Reaction-Based Fluorescent Probes | Sensitive detection and quantification of the target amine. researchgate.net | Development of analytical methods for tracking the compound in various media. |
Theoretical Prediction of Novel Reactivity and Interactions
Computational chemistry provides powerful tools to predict the reactivity and interactions of molecules before a single experiment is performed. Methods like Density Functional Theory (DFT) can be used to model the electronic structure of this compound and predict its behavior in chemical reactions. researchgate.net
DFT calculations can elucidate the regioselectivity of electrophilic aromatic substitution reactions on the dimethoxy-substituted ring. scirp.orgresearchgate.netscirp.org By calculating parameters like frontier molecular orbital (HOMO/LUMO) energies and molecular electrostatic potentials, researchers can predict which positions on the aromatic ring are most susceptible to attack. researchgate.net This is critical for designing reactions that selectively functionalize the molecule at a desired position.
Furthermore, computational methods can predict the interaction of this compound with other molecules, such as biological macromolecules. Molecular docking and molecular dynamics simulations can model how the compound might bind to the active site of an enzyme or a receptor. These simulations provide insights into the binding energy and the specific intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. This information is invaluable for the rational design of new compounds with targeted biological activity.
| Computational Method | Predicted Property | Relevance to this compound |
| Density Functional Theory (DFT) | Electronic structure, reaction energetics, spectroscopic properties. researchgate.netresearchgate.net | Prediction of regioselectivity in further functionalization, understanding reaction mechanisms. scirp.orgresearchgate.net |
| Molecular Dynamics (MD) Simulations | Conformational dynamics, binding free energies. | Elucidating how the molecule interacts with solvents or biological targets over time. |
| Quantum Theory of Atoms in Molecules (QTAIM) | Nature of chemical bonds and intermolecular interactions. | Detailed analysis of non-covalent interactions crucial for molecular recognition. |
| Molecular Docking | Binding mode and affinity to a biological target. | In silico screening for potential protein targets and prediction of bioactivity. |
By embracing these future research directions, the scientific community can unlock the full potential of this compound and its derivatives, paving the way for new discoveries in synthesis, materials science, and medicinal chemistry.
Q & A
Basic: What are the validated analytical methods for characterizing Butyl[(2,4-dimethoxyphenyl)methyl]amine in synthetic mixtures?
Answer:
Liquid Chromatography-Mass Spectrometry (LCMS) and High-Performance Liquid Chromatography (HPLC) are primary methods for characterization. For LCMS, the compound exhibits a protonated molecular ion peak at m/z 294 [M+H]+ under standard electrospray ionization conditions. For HPLC, a retention time of 0.66 minutes is observed using a C18 column (3.5 µm particle size) under gradient elution (Condition SQD-FA05: 0.1% formic acid in water/acetonitrile) . Researchers should validate these conditions with internal standards and ensure column equilibration to minimize retention time variability.
Basic: How can synthetic impurities in this compound be identified and resolved?
Answer:
Impurities often arise from incomplete alkylation or residual starting materials (e.g., 2,4-dimethoxybenzylamine). Use preparative HPLC with a polar stationary phase (e.g., phenyl-hexyl) to isolate impurities, followed by NMR (¹H/¹³C) and HRMS for structural elucidation. For example, unreacted 2,4-dimethoxybenzaldehyde (if present) can be detected via LCMS at m/z 181 [M+H]+ . Adjust reaction stoichiometry (e.g., excess butylamine) and monitor pH to optimize alkylation efficiency.
Advanced: What strategies are recommended for optimizing the synthesis of this compound to improve yield?
Answer:
Advanced optimization includes:
- Catalyst screening : Use palladium or copper catalysts to enhance reductive amination efficiency.
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
- Temperature control : Maintain 50–60°C during alkylation to avoid side reactions (e.g., over-alkylation).
- In-situ monitoring : Employ inline FTIR to track amine formation and adjust reagent addition rates.
Evidence from related benzylamine syntheses suggests yields >80% are achievable with these adjustments .
Advanced: How can computational modeling aid in predicting the reactivity of this compound in nucleophilic substitution reactions?
Answer:
Density Functional Theory (DFT) calculations can predict nucleophilicity at the amine center. Key steps:
Optimize the molecular geometry using B3LYP/6-31G(d).
Calculate Fukui indices to identify reactive sites (e.g., the butylamine nitrogen).
Simulate transition states for SN2 reactions with alkyl halides.
Studies on analogous compounds (e.g., [(2-chloro-4-fluorophenyl)methyl]amines) show strong correlation between computed activation energies and experimental reaction rates .
Basic: What are the stability considerations for storing this compound?
Answer:
The compound should be stored under inert gas (argon) at 2–8°C in amber vials to prevent oxidation and photodegradation. Purity (>98%) is critical; monitor via periodic HPLC analysis. Avoid aqueous solutions, as hydrolysis of the methoxy groups may occur in acidic/basic conditions .
Advanced: How can researchers resolve contradictions in LCMS/HPLC data for this compound derivatives?
Answer:
Discrepancies often arise from:
- Ion suppression : Co-eluting impurities in LCMS. Mitigate via solid-phase extraction (SPE) cleanup.
- Column degradation : Replace HPLC columns after 200 runs to maintain retention time consistency.
- Isomeric byproducts : Use chiral columns (e.g., Chiralpak IA) to separate enantiomers. For example, a derivative with m/z 554 [M+H]+ showed two peaks (1.64 and 1.72 minutes) under chiral conditions, indicating stereoisomerism .
Basic: What spectroscopic techniques are essential for confirming the structure of this compound?
Answer:
- ¹H NMR : Look for characteristic signals: δ 6.4–7.2 ppm (aromatic protons), δ 3.8 ppm (methoxy groups), δ 2.6–3.1 ppm (methylene adjacent to amine).
- ¹³C NMR : Peaks at δ 55–60 ppm (methoxy carbons), δ 45–50 ppm (methylene carbons).
- IR : Stretches at ~3300 cm⁻¹ (N-H), 1250 cm⁻¹ (C-O of methoxy). Cross-validate with HRMS for molecular formula confirmation .
Advanced: What role do substituents on the aryl ring play in modulating the biological activity of this compound analogs?
Answer:
The 2,4-dimethoxy groups enhance lipid solubility and receptor binding affinity. For example, analogs with electron-withdrawing groups (e.g., -Cl, -F) at the 4-position show improved interaction with serotonin receptors. Structure-activity relationship (SAR) studies on similar compounds (e.g., venlafaxine intermediates) demonstrate that methoxy groups at positions 2 and 4 reduce metabolic degradation .
Basic: What safety protocols are recommended when handling this compound?
Answer:
- Use PPE (nitrile gloves, goggles, lab coat).
- Work in a fume hood to avoid inhalation.
- Store separately from oxidizing agents.
- Neutralize waste with 10% acetic acid before disposal. Safety data for related amines (e.g., bis(2,4-dimethoxybenzyl)amine) indicate moderate toxicity (LD50 >500 mg/kg in rats) .
Advanced: How can researchers design experiments to study the metabolic pathways of this compound in vitro?
Answer:
- Hepatic microsome assays : Incubate with rat or human liver microsomes (1 mg/mL) in NADPH-regenerating buffer.
- LC-HRMS analysis : Monitor demethylation (m/z shift -14) or hydroxylation (m/z +16) products.
- CYP enzyme inhibition : Use isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify involved enzymes. Preliminary data on similar amines suggest CYP2D6 as a primary metabolizer .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
